2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine
Description
2-[6-(4-Nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core substituted with a 4-nitrophenyl group at position 6 and a pyridin-2-yl group at position 2. It is identified by multiple synonyms, including SCHEMBL17893720 and AKOS005095996, and is listed in supplier databases as a specialty chemical . The 4-nitrophenyl moiety introduces strong electron-withdrawing properties, while the pyridine and pyrido-pyrimidine rings contribute to aromatic π-system interactions.
Properties
IUPAC Name |
6-(4-nitrophenyl)-2-pyridin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-23(25)15-6-4-14(5-7-15)22-10-8-16-13(12-22)11-20-18(21-16)17-3-1-2-9-19-17/h1-7,9,11H,8,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTPIUDVZPDDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=C(N=C21)C3=CC=CC=N3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-nitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrido[4,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and nitrophenyl positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrido[4,3-d]pyrimidine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, transcription, and cell division, leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core structures, substituents, and inferred physicochemical or biological properties.
Core Heterocycle Variations
Target Compound : Pyrido[4,3-d]pyrimidine core.
- Example from : Thieno[2,3-d]pyrimidine core (e.g., 6-((4-isopropylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine). Key Difference: Replacement of a pyridine ring with a thiophene ring introduces sulfur, enhancing polarizability and altering electronic properties. Thieno-pyrimidines may exhibit stronger van der Waals interactions in biological systems compared to nitrogen-rich pyrido-pyrimidines .
Example from : Pyrido[1,2-a]pyrimidin-4-one core (e.g., 2-(2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one).
Substituent Effects
Target Compound : 4-Nitrophenyl (strong electron-withdrawing group) and pyridin-2-yl (aromatic, weak base).
- Example from : 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperidine. Key Difference: Piperidine substituent (basic, aliphatic amine) replaces pyridin-2-yl.
- Example from : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine. Key Difference: Chlorine and amino groups introduce halogen bonding and hydrogen-bonding capabilities, which may enhance binding affinity in microbial targets .
Functional Group Impact on Properties
Biological Activity
2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its structure includes a nitrophenyl group and a pyridinyl moiety, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C18H15N5O2
- Molar Mass : 333.34 g/mol
- CAS Number : 338791-44-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical cellular processes such as DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
- Anti-inflammatory Activity : Similar to other pyrimidine derivatives, it has shown potential in modulating inflammatory pathways by inhibiting the expression of inflammatory mediators like COX-2 and iNOS .
Anticancer Properties
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidine exhibit significant anticancer activity across various cancer types. The presence of the nitrophenyl group is believed to enhance this activity through several mechanisms:
- Inhibition of Topoisomerase : This enzyme is crucial for DNA replication; inhibiting it can prevent cancer cell proliferation.
- Alkylation of DNA : This leads to DNA damage and triggers cell death pathways.
- Inhibition of Tubulin Polymerization : Disrupting the microtubule dynamics can lead to cell cycle arrest and apoptosis .
Anti-inflammatory Effects
Pyrido[4,3-d]pyrimidines have demonstrated anti-inflammatory properties by targeting key inflammatory pathways:
- COX-2 Inhibition : Compounds similar to 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib.
- Reduction of Pro-inflammatory Cytokines : These compounds can significantly reduce the levels of cytokines such as TNF-alpha and IL-6 in vitro .
Study on Anticancer Activity
A study evaluated the cytotoxic effects of various pyrido[4,3-d]pyrimidine derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was primarily attributed to apoptosis induction through oxidative stress pathways.
Study on Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory properties of pyrimidine derivatives, compounds were tested in carrageenan-induced paw edema models. The results showed that certain derivatives significantly reduced edema compared to control groups, with ED50 values indicating strong anti-inflammatory potential.
Structure–Activity Relationship (SAR)
The biological activity of 2-[6-(4-nitrophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl]pyridine can be influenced by structural modifications. Key points include:
- Substitution Patterns : The introduction of electron-withdrawing or donating groups can enhance or reduce biological activity.
- Ring Modifications : Alterations in the pyridine or pyrimidine rings can affect binding affinity to target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
